molecular formula C13H4Cl2F6N2O B12982322 (3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone

(3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone

Cat. No.: B12982322
M. Wt: 389.08 g/mol
InChI Key: XGGDIANQPQJNPM-UHFFFAOYSA-N
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Description

(3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone is a chemical compound with the molecular formula C13H4Cl2F6N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with 2,6-dichloropyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to changes in the oxidation state of the trifluoromethyl groups .

Mechanism of Action

The mechanism by which (3,5-Bis(trifluoromethyl)phenyl)(2,6-dichloropyrimidin-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The dichloropyrimidine moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C13H4Cl2F6N2O

Molecular Weight

389.08 g/mol

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-(2,6-dichloropyrimidin-4-yl)methanone

InChI

InChI=1S/C13H4Cl2F6N2O/c14-9-4-8(22-11(15)23-9)10(24)5-1-6(12(16,17)18)3-7(2-5)13(19,20)21/h1-4H

InChI Key

XGGDIANQPQJNPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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